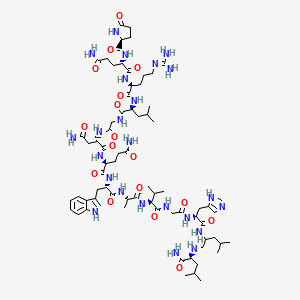
CM SEPHAROSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM Sepharose is a type of ion exchange chromatography resin widely used in biochemical and industrial applications. It is composed of a cross-linked agarose matrix with carboxymethyl functional groups, which serve as weak cation exchangers. This compound is particularly valued for its high capacity and excellent flow properties, making it ideal for the separation and purification of biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CM Sepharose is synthesized by attaching carboxymethyl groups to a cross-linked agarose matrix. The agarose is first activated, typically by reacting with epichlorohydrin, to introduce reactive groups. These groups are then reacted with sodium chloroacetate to form the carboxymethyl groups. The reaction conditions usually involve maintaining a controlled pH and temperature to ensure efficient coupling .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the agarose matrix is cross-linked and functionalized in a controlled environment. The process involves multiple steps, including activation, coupling, and washing to remove unreacted reagents. The final product is then suspended in a suitable storage solution, often 20% ethanol, to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
CM Sepharose primarily undergoes ion exchange reactions due to its carboxymethyl functional groups. These reactions involve the reversible adsorption of cations from a solution onto the resin. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal operating conditions .
Common Reagents and Conditions
The ion exchange process with this compound is influenced by the pH and ionic strength of the buffer used. Common reagents include acetate, citrate, and phosphate buffers. The optimal pH range for ion exchange is typically between 4 and 13, depending on the specific application .
Major Products Formed
The major products formed during ion exchange are the purified biomolecules that are separated from the mixture. These can include proteins, nucleic acids, and other charged biomolecules .
Wissenschaftliche Forschungsanwendungen
CM Sepharose is extensively used in various scientific research applications, including:
Protein Purification: It is widely used for the purification of proteins in both research and industrial settings due to its high binding capacity and selectivity
Biopharmaceutical Production: This compound is employed in the downstream processing of biopharmaceuticals, including monoclonal antibodies and vaccines
Enzyme Isolation: The resin is used to isolate and purify enzymes from complex mixtures, facilitating biochemical studies and industrial enzyme production
Nucleic Acid Purification: It is also used for the purification of nucleic acids, including DNA and RNA, in molecular biology research
Wirkmechanismus
The mechanism of action of CM Sepharose involves ion exchange chromatography. The carboxymethyl groups on the agarose matrix act as weak cation exchangers, binding positively charged ions (cations) from the solution. The binding capacity and selectivity are influenced by the pH and ionic strength of the buffer. The bound cations can be eluted by increasing the ionic strength or changing the pH of the buffer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DEAE Sepharose: A weak anion exchanger with diethylaminoethyl functional groups.
Q Sepharose: A strong anion exchanger with quaternary ammonium functional groups.
SP Sepharose: A strong cation exchanger with sulphopropyl functional groups
Uniqueness
CM Sepharose is unique due to its weak cation exchange properties, which provide a different selectivity compared to strong cation exchangers like SP Sepharose. This makes it suitable for applications where mild conditions are required to preserve the integrity of sensitive biomolecules .
Eigenschaften
CAS-Nummer |
102899-98-9 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonitrile](/img/structure/B1166634.png)
